1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
Description
1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione is a brominated derivative of camphoric anhydride (1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione) . The parent compound, camphoric anhydride, is synthesized via refluxing (1R,3S)-camphoric acid with acetic anhydride . The brominated analog introduces a bromine substituent at position 5, altering its electronic and steric properties. This modification enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis, where halogenation often improves reactivity or bioactivity .
Properties
IUPAC Name |
1-bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3/c1-8(2)9(3)4-5-10(8,11)7(13)14-6(9)12/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWWJLPKKKYWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)OC2=O)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 5,8,8-Trimethyl-3-Oxabicyclo[3.2.1]Octane-2,4-Dione
The most widely reported method involves electrophilic bromination of 5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione. The reaction typically employs bromine () or bromine derivatives in a non-polar solvent such as dichloromethane or carbon tetrachloride. The strained bicyclic structure enhances reactivity at the α-position to the carbonyl groups, facilitating selective bromination .
Key Steps:
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Substrate Activation: The ketone oxygen atoms polarize the adjacent C-H bonds, making the α-hydrogens susceptible to electrophilic attack.
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Bromine Addition: Bromine reacts with the substrate to form a bromoketone intermediate.
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Work-Up: The crude product is purified via recrystallization or column chromatography to achieve >95% purity .
Optimization Factors:
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Temperature: Reactions are conducted at 0–25°C to minimize side reactions.
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Solvent Choice: Dichloromethane enhances solubility without participating in side reactions.
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Stoichiometry: A 1:1 molar ratio of substrate to bromine ensures complete conversion while avoiding over-bromination.
| Halogenating Agent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 4–6 | 78–85 | 95–98 | |
| 2–3 | 65–72 | 90–93 | |
| 8–12 | 70–75 | 88–92 |
NBS = N-Bromosuccinimide
The table illustrates bromine’s superior efficiency in achieving higher yields and purity compared to other halogenating agents .
Industrial-Scale Synthesis Considerations
Scaling up laboratory methods requires addressing safety, cost, and environmental concerns. Bromine’s volatility necessitates closed-loop systems with scrubbers to neutralize hydrogen bromide () byproducts. Industrial protocols often replace liquid bromine with solid bromine carriers like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to enhance handling safety .
Process Parameters:
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Reactor Design: Glass-lined steel reactors resist corrosion from bromine and .
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Purification: Distillation under reduced pressure (15–20 Torr) isolates the product at 68–70°C .
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Waste Management: Alkaline scrubbing neutralizes , while solvent recovery systems minimize dichloromethane waste .
Mechanistic Insights and Intermediate Characterization
The bromination mechanism proceeds via an oxyallyl intermediate, a diradical species stabilized by the bicyclic framework’s strain. Spectroscopic studies (e.g., NMR, NMR) confirm the intermediate’s structure, with characteristic signals at δ 4.70 (s, 1H) for the brominated carbon and δ 1.75 (s, 3H) for methyl groups .
Critical Intermediate:
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation, although specific conditions and reagents for this process are less commonly reported.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Scientific Research Applications
1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione is used in various scientific research applications:
Mechanism of Action
The mechanism of action for 1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione involves its reactivity due to the presence of the bromine atom and the strained bicyclic structure . The bromine atom can participate in nucleophilic substitution reactions, while the bicyclic framework can influence the compound’s reactivity and stability . Molecular targets and pathways are not well-defined due to the compound’s primary use in research .
Comparison with Similar Compounds
Structural Analog Overview
The compound belongs to the bicyclo[3.2.1]octane-2,4-dione family. Key analogs include:
Structural and Functional Differences
- Bromine Substitution : The bromine in the target compound increases molecular weight (318.45 g/mol vs. 182.22 g/mol for camphoric anhydride) and polarizability, enhancing electrophilic reactivity for cross-coupling reactions .
- Oxygen Bridges : Compared to 3,8-dioxabicyclo[3.2.1]octane-2,4-dione, the 3-oxa analog lacks an additional oxygen bridge, reducing ring strain and altering solubility (e.g., lower polarity) .
- Methyl Groups : The 8,8-dimethyl groups in camphoric anhydride and its brominated derivative confer steric hindrance, slowing metabolic degradation. For example, methyl-substituted diones exhibit soil half-lives >100 days .
Biological Activity
1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione (CAS No. 13441-28-6) is a bicyclic compound with notable structural characteristics that may contribute to its biological activity. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrO
- Molecular Weight : 261.11 g/mol
- Structural Features : The compound features a bromine atom and a bicyclic structure that may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic effects.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that derivatives of bicyclic compounds exhibit antimicrobial properties. The presence of the bromine atom may enhance this activity by increasing the lipophilicity of the compound, facilitating membrane penetration.
- Analgesic Properties : Similar compounds have shown significant analgesic effects in animal models. For instance, studies on related bicyclic structures have indicated that they may interact with opioid receptors, leading to pain relief comparable to traditional analgesics like morphine .
- Antipyretic Effects : Some derivatives have demonstrated the ability to reduce fever in animal models, suggesting potential use in treating inflammatory conditions .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Receptor Interaction : Potential binding to opioid receptors or other neurotransmitter systems.
- Enzyme Inhibition : Possible inhibition of cyclooxygenase enzymes involved in inflammation and pain pathways.
Case Study 1: Analgesic Activity
In a controlled study involving mice, a derivative of 1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane was tested for analgesic properties using the hot plate test. Results indicated a significant reduction in response time compared to untreated controls, suggesting effective pain relief mechanisms at play .
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on various bacterial strains revealed that certain derivatives exhibited notable antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined for several strains, indicating that modifications to the bicyclic structure could enhance efficacy against specific pathogens .
Data Table: Biological Activities and Efficacy
Q & A
Q. What are the recommended synthetic routes for 1-bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione, and how does radical cyclization optimize diastereocontrol?
Methodological Answer: Radical cyclization using n-tributyltin hydride (TBTH) and AIBN in toluene has been shown to achieve excellent diastereocontrol (>99%) for structurally related bicyclic compounds. For brominated precursors like 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones, this method enables selective ring closure while preserving stereochemical integrity. Key parameters include slow reagent addition (to minimize side reactions) and inert atmosphere conditions (to prevent radical quenching). Monitoring via TLC and GC-MS ensures reaction progress .
Q. How can researchers characterize the stereochemical configuration of this compound using NMR and X-ray crystallography?
Methodological Answer: ¹H-NMR coupling constants (J values) between protons on adjacent carbons (e.g., bridgehead protons in the bicyclic framework) provide stereochemical clues. For example, vicinal coupling constants >8 Hz typically indicate a trans-diaxial arrangement. X-ray crystallography is definitive: refine the structure using programs like SHELX, focusing on the bromine atom’s anisotropic displacement parameters to confirm its position. Crystallization in n-hexane/ethyl acetate (3:1) at −20°C often yields suitable crystals for analysis .
Q. What purification strategies are effective for isolating this compound from reaction mixtures containing brominated byproducts?
Methodological Answer: Flash chromatography with silica gel (60–120 mesh) and a gradient elution of hexane:ethyl acetate (95:5 to 80:20) effectively separates brominated derivatives. For persistent impurities, recrystallization in dichloromethane/pentane (1:10) enhances purity. HPLC (C18 column, acetonitrile/water 70:30, 1 mL/min) can resolve enantiomeric impurities if chiral centers are present .
Q. How does the bromine substituent influence the compound’s thermal stability during storage or reaction conditions?
Methodological Answer: Bromine’s electron-withdrawing effect increases susceptibility to thermal decomposition. Thermogravimetric analysis (TGA) under nitrogen (10°C/min) reveals decomposition onset temperatures (~150–180°C). Store the compound at −20°C in amber vials with desiccants (e.g., molecular sieves). Avoid prolonged heating above 80°C in polar aprotic solvents (e.g., DMF), which may trigger β-elimination of HBr .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported diastereoselectivity for radical cyclization of brominated bicyclic precursors?
Methodological Answer: Discrepancies in diastereomeric excess (e.g., 75–78% vs. >99%) arise from variations in bromine’s steric environment and solvent polarity. Computational modeling (DFT at the B3LYP/6-31G* level) predicts transition-state energies for competing pathways. Experimentally, deuterium-labeling studies (e.g., replacing H at C5 with D) coupled with ²H-NMR can track radical intermediates’ trajectories. Adjusting solvent polarity (e.g., toluene vs. THF) modulates radical stabilization and selectivity .
Q. What strategies are recommended for studying the compound’s structure-activity relationships (SAR) in biological systems?
Methodological Answer: Derivatize the bromine atom via Suzuki-Miyaura coupling (Pd(PPh₃)₄, arylboronic acids) to introduce bioisosteres (e.g., CF₃, CN). Test analogues in in vitro assays (e.g., enzyme inhibition) with LC-MS/MS quantification. For in vivo studies, incorporate radiolabels (¹⁴C at C8) to track pharmacokinetics. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies key binding interactions .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: Use Gaussian 16 to calculate Fukui indices (nucleophilic/electrophilic attack sites) and electrostatic potential maps. For SN2 reactions, simulate transition states with explicit solvent models (e.g., PCM for toluene). Compare activation energies (ΔG‡) for bromine displacement by nucleophiles (e.g., NaN₃, KCN). Validate predictions experimentally via kinetic studies (UV-Vis monitoring at 254 nm) .
Q. What experimental designs address discrepancies in reported spectral data for related bicyclic diones?
Methodological Answer: Inter-lab variability in NMR shifts (±0.1 ppm for ¹H) can arise from pH, temperature, or solvent impurities. Standardize conditions: dissolve samples in CDCl₃ with 0.03% TMS, equilibrate at 25°C. For IR, use ATR-FTIR with background subtraction (N₂ purge). Cross-validate with high-resolution MS (Q-TOF, <2 ppm error). Publish raw spectral data in open-access repositories (e.g., Zenodo) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
